molecular formula C7H8ClNOS B8493597 2-Chloro-5-[(methylsulfinyl)methyl]pyridine

2-Chloro-5-[(methylsulfinyl)methyl]pyridine

Cat. No. B8493597
M. Wt: 189.66 g/mol
InChI Key: JIVGWILMWGNFFE-UHFFFAOYSA-N
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Patent
US07705156B2

Procedure details

To a stirred mixture of 2-chloro-5-[(methylsulfinyl)methyl]pyridine (B) (7.34 g, 39 mmol) and sodium azide (4.04 g, 62 mmol) in chloroform (80 mL) cooled to 0° C. was slowly added sulfuric acid at a rate such that the temperature did not rise above 8° C. After the addition was over, the ice-water bath was removed and the mixture was heated at 55° C. for 2.5 h. The solvent was decanted into a separation funnel and the residue was stirred and dissolved in water. After a few minutes, the aqueous mixture was made basic to pH 8 by slowly adding solid Na2CO3 and then saturated with solid NaCl. The extra salt was removed by filtration (a portion of the filtrate was sucked into trap and was not recovered) and the filtrate was extracted with CH2Cl2 three times. The combined organic layer was dried over Na2SO4, filtered, concentrated and the residue was triturated in CH2Cl2-ether (1:10, v/v) solvent. The white solid was filtered, washed with CH2Cl2-ether (1:10, v/v) and dried to give 2.70 g of -chloro-5-[(methylsulfonimidoyl)methyl]pyridine (C) in 34% yield as a white solid (m.p. 134.5-136° C.). LC-MS (ELSD): mass calcd for C7H9ClN2OS [M+H]+ 203.67. Found: 203.22.
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9]([CH3:11])=[O:10])=[CH:4][N:3]=1.[N-:12]=[N+]=[N-].[Na+].S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9]([CH3:11])(=[NH:12])=[O:10])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.34 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CS(=O)C
Name
Quantity
4.04 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the residue was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 8° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 55° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted into a separation funnel
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
WAIT
Type
WAIT
Details
After a few minutes
ADDITION
Type
ADDITION
Details
by slowly adding solid Na2CO3
CUSTOM
Type
CUSTOM
Details
The extra salt was removed by filtration (a portion of the filtrate
CUSTOM
Type
CUSTOM
Details
was sucked into trap
CUSTOM
Type
CUSTOM
Details
was not recovered) and the filtrate
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in CH2Cl2-ether (1:10
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with CH2Cl2-ether (1:10
CUSTOM
Type
CUSTOM
Details
v/v) and dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CS(=O)(=N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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